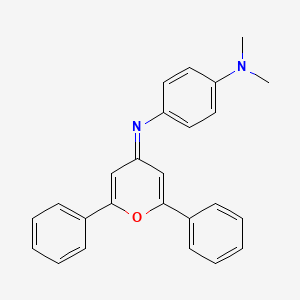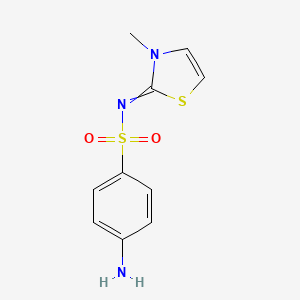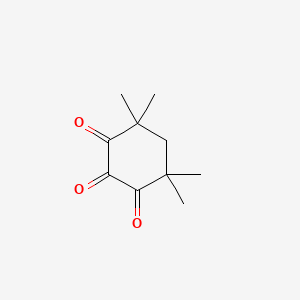
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at positions 4 and 6.
Métodos De Preparación
The synthesis of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be achieved through several synthetic routes. One common method involves the reaction of phloroglucinol with methylating agents in the presence of a catalyst. The reaction conditions typically include the use of solvents such as methanol or ethanol and catalysts like zinc chloride or sodium ethoxide. The reaction proceeds through a series of steps, including alkylation and cyclization, to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the trione to diols or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles. Reagents such as bromine or chlorine in the presence of a catalyst can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural features and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be compared with other similar compounds, such as:
Leptospermone: A β-triketone with herbicidal properties, produced by some members of the myrtle family.
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: Another triketone with similar structural features but different functional groups.
2,2,4,4-Tetramethyl-6-(3-phenylpropanoyl)cyclohexane-1,3,5-trione: A compound with a phenylpropanoyl group, used in various chemical applications.
The uniqueness of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- lies in its specific arrangement of methyl groups and its reactivity profile, which distinguishes it from other triketones.
Propiedades
Número CAS |
57744-39-5 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4,4,6,6-tetramethylcyclohexane-1,2,3-trione |
InChI |
InChI=1S/C10H14O3/c1-9(2)5-10(3,4)8(13)6(11)7(9)12/h5H2,1-4H3 |
Clave InChI |
QJGBDWCMFKCUKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)C(=O)C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


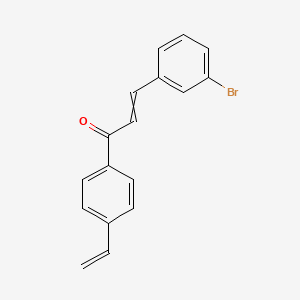
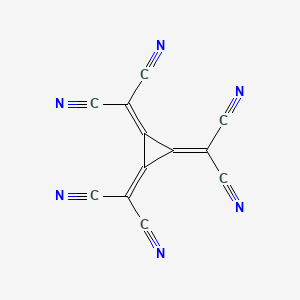
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
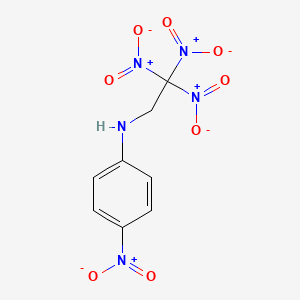
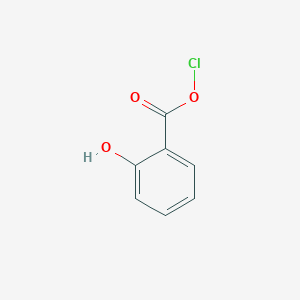

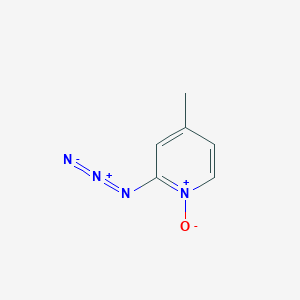
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)

